1-Cyclopropylpiperidin-4-one oxime hydrochloride
Description
1-Cyclopropylpiperidin-4-one oxime hydrochloride is a tertiary amine derivative featuring a piperidin-4-one core modified with a cyclopropyl group and an oxime hydrochloride moiety. This compound has been cataloged as a research chemical by CymitQuimica, though its commercial availability is currently discontinued .
Properties
IUPAC Name |
N-(1-cyclopropylpiperidin-4-ylidene)hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-9-7-3-5-10(6-4-7)8-1-2-8;/h8,11H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWLGVTVJYLZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=NO)CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropylpiperidin-4-one oxime hydrochloride involves several steps. One common method includes the reaction of 1-cyclopropylpiperidine with hydroxylamine hydrochloride under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Cyclopropylpiperidin-4-one oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the hydroxylamine group is replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes, while reduction can produce amines .
Scientific Research Applications
Antiviral Activity
Research indicates that 1-cyclopropylpiperidin-4-one oxime hydrochloride exhibits significant activity as an antagonist of the CCR5 receptor , which plays a crucial role in the entry of HIV-1 into host cells. By inhibiting this receptor, the compound may contribute to antiviral therapies aimed at preventing HIV infections.
Modulation of Biological Processes
Studies suggest that this compound influences various cellular processes, including:
- Gene expression modulation.
- Protein synthesis alterations.
These effects may extend its therapeutic potential beyond antiviral applications, indicating possible roles in treating other diseases.
Interaction with Receptors
The compound has been investigated for its binding affinity and activity against specific biological targets. It shows promise in modulating pathways associated with neuropsychiatric disorders and may have implications for treating conditions like depression and anxiety .
Antiviral Research
In studies focusing on HIV treatment, this compound was shown to inhibit CCR5-mediated entry of HIV into host cells effectively. This finding supports its potential development as an antiviral agent .
Neuropharmacological Studies
Research has indicated that compounds structurally related to this compound can modulate serotonergic receptor activity, which is beneficial for treating neuropsychiatric disorders. Such studies highlight the importance of this compound in developing therapeutics for conditions like schizophrenia and depression .
Mechanism of Action
The mechanism of action of 1-Cyclopropylpiperidin-4-one oxime hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to the oxime class, characterized by the presence of a C=N-OH group. Key structural analogs include:
| Compound Name | Core Structure | Substituents/Modifications | Key Features |
|---|---|---|---|
| 1-Cyclopropylpiperidin-4-one oxime HCl | Piperidin-4-one | Cyclopropyl, oxime HCl | Rigid cyclopropyl group; hydrochloride salt |
| Quinuclidin-3-one oxime derivatives | Quinuclidin-3-one | Methyl, tert-butyl, benzyl, phenyl ethers | Bicyclic structure; stereoisomerism |
| Betulonic acid oxime derivatives | Triterpenoid (betulonic acid) | Oxime esters/ethers at C3 | Natural product backbone; ester/ether functionalization |
| Ketoprofen oxime amides | Arylpropionic acid (ketoprofen) | Oxime-amide hybrid | Anti-inflammatory activity; reduced ulcerogenicity |
Structural distinctions influence reactivity and applications. For example, the piperidin-4-one core in the target compound contrasts with the triterpenoid backbone of betulonic acid derivatives or the arylpropionic acid framework of ketoprofen analogs .
Pharmacological and Industrial Relevance
- Quinuclidin-3-one Oximes : Studied for stereochemical behavior rather than bioactivity, highlighting their utility in mechanistic organic chemistry .
- Betulonic Acid Oximes : Explored for antitumor and antiviral properties, leveraging the natural product’s bioactivity .
Applications correlate with structural complexity: simpler oximes (e.g., quinuclidin-3-one derivatives) serve as model systems, while hybrid structures (e.g., ketoprofen amides) target drug development.
Biological Activity
1-Cyclopropylpiperidin-4-one oxime hydrochloride is a compound of interest in medicinal chemistry, primarily due to its unique structural features that suggest potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by:
- Cyclopropyl Group : Provides unique steric properties.
- Piperidine Ring : A common motif in many pharmacologically active compounds.
- Oxime Functional Group : Imparts potential reactivity and biological activity.
The hydrochloride salt form enhances the compound's solubility, making it suitable for various biological assays.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Oximation of 1-Cyclopropylpiperidin-4-one : Using hydroxylamine hydrochloride in the presence of a base.
- Formation of Hydrochloride Salt : Reaction with hydrochloric acid to enhance stability and solubility.
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Oximation | Hydroxylamine hydrochloride | High |
| 2 | Salt Formation | Hydrochloric acid | Variable |
Biological Activity
Preliminary studies indicate that this compound may exhibit various pharmacological properties:
- Binding Affinity : Investigations into its interaction with specific receptors suggest potential efficacy in modulating receptor activity. For instance, studies show that compounds with similar structures can interact with histamine receptors, influencing allergic responses and inflammation .
- Anticancer Properties : Related compounds have demonstrated significant activity against cancer cell lines, indicating that this compound might also possess anticancer effects. A study on fluorinated piperidines highlighted their ability to inhibit tumor growth in xenograft models .
Case Studies
- Anticancer Activity : A study focusing on fluorinated derivatives found that these compounds inhibited tumor growth effectively. While specific data on this compound is limited, its structural similarities to active compounds suggest potential effectiveness against various cancer types.
- Neuropharmacological Effects : Research into related piperidine derivatives indicates possible neuroprotective effects, suggesting that this compound could influence neurotransmitter systems or offer protection against neurodegenerative diseases .
The mechanism of action for this compound likely involves:
- Receptor Modulation : Its binding to specific receptors may alter signaling pathways, contributing to its therapeutic effects.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes, potentially positioning this compound as a candidate for further exploration in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
